molecular formula C11H12O4 B12549031 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde CAS No. 143921-20-4

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde

Cat. No.: B12549031
CAS No.: 143921-20-4
M. Wt: 208.21 g/mol
InChI Key: MQMYIBBEVHNTQO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzotrioxonine, characterized by the presence of an aldehyde group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a trioxane compound in the presence of an acid catalyst. The reaction conditions often require a temperature range of 50-100°C and a reaction time of several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carboxylic acid.

    Reduction: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine: Lacks the aldehyde group but shares the core structure.

    1,4,7-Benzotrioxonin: A related compound with similar structural features but different functional groups.

Uniqueness

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

143921-20-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2,3,5,6-tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde

InChI

InChI=1S/C11H12O4/c12-8-9-2-1-3-10-11(9)15-7-5-13-4-6-14-10/h1-3,8H,4-7H2

InChI Key

MQMYIBBEVHNTQO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2OCCO1)C=O

Origin of Product

United States

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